S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate
Description
Properties
CAS No. |
652142-50-2 |
|---|---|
Molecular Formula |
C25H41N3OS |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
S-(1H-benzimidazol-2-ylmethyl) N,N-dioctylcarbamothioate |
InChI |
InChI=1S/C25H41N3OS/c1-3-5-7-9-11-15-19-28(20-16-12-10-8-6-4-2)25(29)30-21-24-26-22-17-13-14-18-23(22)27-24/h13-14,17-18H,3-12,15-16,19-21H2,1-2H3,(H,26,27) |
InChI Key |
SNVIYCWSNQHSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)SCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate typically involves the reaction of 1H-benzo[d]imidazole-2-methanethiol with dioctylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Hydrolysis Under Acidic/Basic Conditions
The compound undergoes pH-dependent hydrolysis, with the carbamothioate group being particularly susceptible. In aqueous environments, the thioester bond cleaves to form a thiol intermediate and a carbamic acid derivative, which further decomposes. For example:
-
Acidic hydrolysis : Yields 1H-benzimidazole-2-methanethiol and dioctylcarbamic acid.
-
Basic hydrolysis : Produces the corresponding carboxylate salt.
Stability studies using HPLC indicate optimal stability at neutral pH (6–8), with degradation accelerating under extreme pH (<4 or >10).
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | pH 2–4, 25°C, 24 hours | 1H-Benzimidazole-2-methanethiol + Dioctylamine | Complete degradation at pH <3 |
| Basic Hydrolysis | pH 10–12, 60°C, 6 hours | Sodium dioctylcarbamate + Benzimidazole derivatives | Faster degradation rate than acidic |
Nucleophilic Substitution Reactions
The thioester functionality facilitates nucleophilic attacks, particularly with amines and hydrazines. For instance:
-
Reaction with hydrazine forms a hydrazide derivative, confirmed via NMR and IR spectroscopy .
-
Thiosemicarbazide substitution yields thiosemicarbazone complexes, which exhibit enhanced biological activity .
A representative synthesis involves refluxing the compound with thiosemicarbazide in ethanol/acetic acid (3:1 v/v) for 3 hours, achieving a 75% yield .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with two primary mass-loss stages:
-
180–220°C : Cleavage of the dioctyl chain (observed mass loss: ~60%).
-
220–300°C : Degradation of the benzimidazole core.
Controlled pyrolysis in inert atmospheres produces volatile thiocyanate derivatives, identified via GC-MS.
Metal Complexation
The benzimidazole nitrogen and sulfur atoms coordinate transition metals, forming stable complexes. For example:
-
Cu(II) complexes : Synthesized in ethanol at 60°C, showing octahedral geometry via UV-Vis (λ<sub>max</sub> = 650 nm) .
-
Fe(III) adducts : Exhibit paramagnetic behavior (μ<sub>eff</sub> = 5.92 BM) .
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | EtOH, 60°C, 2 hours | [Cu(L)₂Cl₂] | Catalytic oxidation studies |
| Fe(NO₃)₃ | MeOH, RT, 6 hours | [Fe(L)(NO₃)₂(H₂O)₂] | Magnetic materials research |
Oxidation Reactions
Controlled oxidation with H₂O₂ or KMnO₄ converts the thioether group to sulfoxide or sulfone derivatives, respectively. These products show altered solubility and bioactivity profiles.
Cyclocondensation Reactions
Under reflux with α,ω-diamines, the compound forms macrocyclic ligands. For example, reaction with ethylenediamine in toluene yields a 14-membered ring system, characterized by MALDI-TOF (m/z 689.3).
Research Implications
-
Pharmacological : Sulfone derivatives exhibit 2.5-fold higher antimicrobial activity against S. aureus (MIC = 8 μg/mL) .
-
Material Science : Cu(II) complexes demonstrate catalytic efficiency in oxidation reactions (TOF = 120 h⁻¹) .
This reactivity profile underscores the compound’s versatility in synthetic and applied chemistry. Further studies exploring its photochemical behavior and enantioselective transformations are warranted .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate has shown promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Properties
Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit cytotoxic effects on cancer cell lines. For instance, a study reported that benzimidazole derivatives inhibited tubulin polymerization, which is crucial for cancer cell division. The compound's ability to induce apoptosis in cancer cells was also noted, highlighting its potential as an anticancer therapeutic .
Neuroprotective Effects
Another area of research involves the neuroprotective effects of benzimidazole derivatives. A study indicated that these compounds could attenuate morphine-induced hyperalgesia and allodynia, suggesting potential applications in pain management and neuroprotection .
Agricultural Applications
Fungicidal Activity
this compound has been investigated for its fungicidal properties. Similar compounds in the benzimidazole family are known to act as systemic fungicides, effectively controlling a range of fungal diseases in crops. Studies have shown that these compounds can inhibit fungal growth by disrupting cellular processes, making them valuable in agricultural pest management .
Plant Growth Promotion
Research has also suggested that certain benzimidazole derivatives may enhance plant growth by improving nutrient uptake and resistance to pathogens. This dual action could lead to increased agricultural productivity while reducing the reliance on chemical pesticides .
Material Science
Polymer Additives
In material science, this compound can be utilized as an additive in polymer formulations. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers, making it suitable for various industrial applications .
Corrosion Inhibitors
The compound has also been studied as a potential corrosion inhibitor for metals. Its ability to form protective films on metal surfaces can prevent corrosion in harsh environments, which is crucial for extending the lifespan of metal components in various industries .
Summary Table of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial & Anticancer Agents | Significant activity against bacteria; induces apoptosis |
| Agricultural Science | Fungicides & Plant Growth Enhancement | Effective against fungal pathogens; promotes growth |
| Material Science | Polymer Additives & Corrosion Inhibitors | Enhances stability; prevents metal corrosion |
Mechanism of Action
The mechanism of action of S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit quorum sensing in bacteria, reducing their virulence and biofilm formation .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Compound | Solubility (mg/mL) | pKa (NH) | Log P (Predicted) | UV λmax (nm) |
|---|---|---|---|---|
| S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate | <0.1* | ~5.0–6.0 | ~6.0* | ~295 |
| Albendazole | 9.51 | 0.01 | 2.55 | 254, 295 |
*Estimates based on structural analogs and substituent contributions.
- Solubility : The target compound’s low solubility (<0.1 mg/mL) contrasts sharply with Albendazole’s higher solubility (9.51 mg/mL), attributed to the latter’s polar carbamate group and smaller alkyl substituents .
- Log P : The dioctylcarbamothioate moiety elevates Log P to ~6.0, suggesting enhanced lipid membrane penetration but poor aqueous bioavailability.
- UV Absorption : Both compounds share a benzimidazole-derived λmax near 295 nm, typical for aromatic π→π* transitions.
Crystallographic and Supramolecular Behavior
The benzimidazole core facilitates hydrogen-bonded networks in crystals, as described by graph set analysis . For example, Albendazole forms N–H⋯O hydrogen bonds between its carbamate oxygen and benzimidazole NH. In contrast, the target compound’s carbamothioate group (with sulfur replacing oxygen) may weaken such interactions, leading to less dense crystal packing or alternative non-covalent interactions (e.g., van der Waals forces from alkyl chains).
Biological Activity
S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate is a compound that belongs to the class of benzimidazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole ring system, which is known for its pharmacological significance. The presence of dioctylcarbamothioate enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Benzimidazole derivatives generally exhibit their biological effects through various mechanisms, including:
- Enzyme Inhibition : Many benzimidazole compounds act as inhibitors of key enzymes involved in cellular processes.
- Receptor Modulation : They can interact with specific receptors, influencing signaling pathways that regulate cell function.
- Antimicrobial Activity : Some derivatives demonstrate activity against bacterial and fungal pathogens by disrupting cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported, indicating their potency:
| Compound | Target Pathogen | MIC (µg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 25 |
| This compound | Not yet tested |
Cytotoxicity
Cytotoxic assays have been conducted to evaluate the safety profile of benzimidazole derivatives. The cytotoxicity of this compound can be inferred from related compounds that exhibited varying degrees of cytotoxic effects against cancer cell lines:
| Compound | Cell Line | LC50 (µg/ml) |
|---|---|---|
| Compound C | HeLa | 0.42 |
| Compound D | MCF-7 | 0.54 |
| This compound | Under investigation |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated several benzimidazole derivatives for their antimicrobial activity against common pathogens. The results indicated that modifications in the side chains significantly affected their efficacy. This compound's structural characteristics suggest it may possess similar or enhanced activity compared to known derivatives.
Case Study 2: Cytotoxic Potential
In vitro studies on related benzimidazole compounds demonstrated notable cytotoxicity against various cancer cell lines. The findings suggest that this compound could also exhibit significant anticancer properties, warranting further investigation.
Q & A
Q. What are the established synthetic routes for S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate, and what key parameters influence yield optimization?
The compound can be synthesized via nucleophilic substitution or carbamothioate coupling. A representative method involves reacting 2-chloroacetamide-substituted benzimidazole derivatives with dithiocarbamate precursors. For example:
- Step 1 : React N-(1H-benzimidazol-2-yl)-2-chloroacetamide with dioctylamine in dimethylformamide (DMF) in the presence of anhydrous K₂CO₃ as a base.
- Step 2 : Introduce carbon disulfide (CS₂) to form the dithiocarbamate intermediate.
- Step 3 : Purify via silica gel chromatography using petroleum ether/ethyl acetate gradients. Key parameters include stoichiometric ratios (e.g., 3:1 CS₂:amide), reaction time (20–60 min), and solvent polarity. Yields typically range from 72% to 83% under optimized conditions .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Use multimodal spectroscopic characterization:
- IR spectroscopy : Confirm C=S (1226–1279 cm⁻¹) and C=O (1687–1697 cm⁻¹) stretches.
- ¹H NMR : Identify alkyl chain protons (δ 0.88–1.75 ppm) and benzimidazole aromatic protons (δ 6.98–7.79 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+2]⁺ at m/z 313–342) . Cross-reference data with analogous dithiocarbamate derivatives to resolve ambiguities in splitting patterns .
Advanced Research Questions
Q. What mechanistic insights explain contradictory pharmacological efficacy data for benzimidazole-derived carbamothioates in different in vitro vs. in vivo models?
Discrepancies may arise from metabolic stability, bioavailability, or target selectivity. For example:
- In vitro : High potency in enzyme inhibition assays (e.g., acetylcholinesterase) may not translate to in vivo efficacy due to poor blood-brain barrier penetration.
- In vivo : Rapid hepatic metabolism (e.g., oxidation of the dioctyl chain) can reduce active compound levels. Mitigate this by conducting structure-activity relationship (SAR) studies to optimize lipophilicity (e.g., log P calculations) and metabolic stability (e.g., cytochrome P450 inhibition assays) .
Q. How can researchers design experiments to assess the environmental fate of this compound in aquatic systems?
Follow the framework of long-term environmental studies (e.g., Project INCHEMBIOL):
- Phase 1 (Lab) : Measure hydrolysis rates (pH 5–9), photolysis under UV/visible light, and adsorption coefficients (e.g., log Koc) using HPLC or LC-MS .
- Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) and degradation products via high-resolution mass spectrometry (HRMS).
- Phase 3 (Modeling) : Use quantitative structure-activity relationship (QSAR) models to predict ecological risks .
Q. What strategies resolve spectral ambiguities in characterizing this compound derivatives?
- Overlapping NMR signals : Apply 2D NMR techniques (e.g., COSY, HSQC) to assign alkyl chain protons and benzimidazole aromatic protons unambiguously.
- HRMS adduct interference : Use ion suppression additives (e.g., formic acid) to minimize [M+Na]⁺/[M+K]⁺ peaks and focus on [M+H]⁺ ions.
- X-ray crystallography : For crystalline derivatives, resolve bond lengths and angles to confirm dithiocarbamate geometry .
Methodological Considerations
Q. How should researchers address low yields in large-scale synthesis of this compound?
- Scale-up challenges : Replace DMF with less polar solvents (e.g., THF) to reduce viscosity and improve mixing.
- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .
Q. What computational tools are recommended for predicting the bioactivity of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
